2-(Bromomethyl)-1,1-dichlorocyclopropane CAS 3591-45-5 properties
2-(Bromomethyl)-1,1-dichlorocyclopropane CAS 3591-45-5 properties
An In-depth Technical Guide to 2-(Bromomethyl)-1,1-dichlorocyclopropane (CAS 3591-45-5)
Abstract
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1,1-dichlorocyclopropane, CAS 3591-45-5, a halogenated cyclopropane derivative of significant interest to the research and drug development community. This document delineates its physicochemical properties, outlines established and theoretical synthetic routes, explores its nuanced reactivity, and provides critical safety and handling protocols. By integrating structural analysis with mechanistic insights, this guide serves as an essential resource for scientists leveraging this versatile building block in advanced organic synthesis.
Core Physicochemical and Computational Data
2-(Bromomethyl)-1,1-dichlorocyclopropane is a liquid at standard temperature and pressure, possessing a unique combination of a strained three-membered ring and multiple halogen functional groups.[1] These features make it a reactive and valuable intermediate. Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 3591-45-5 | [1][2] |
| Molecular Formula | C₄H₅BrCl₂ | [2] |
| Molecular Weight | 203.89 g/mol | [1][2] |
| IUPAC Name | 2-(bromomethyl)-1,1-dichlorocyclopropane | [1] |
| Appearance | Liquid | [1] |
| SMILES | ClC1(Cl)C(CBr)C1 | [2] |
| InChI Key | KEZQSZUPYPHPKE-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 0 Ų | [2] |
| LogP | 2.5751 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Mechanism: Dichlorocarbene Addition
The primary and most efficient route for synthesizing gem-dihalocyclopropanes is the cycloaddition of a dihalocarbene to an alkene. For 2-(Bromomethyl)-1,1-dichlorocyclopropane, the logical precursors are allyl bromide (3-bromoprop-1-ene) and dichlorocarbene (:CCl₂).
Causality of Method Selection
Dichlorocarbene is a highly reactive, electrophilic intermediate that readily undergoes a [1+2] cycloaddition reaction with the electron-rich double bond of an alkene. This method is favored for its high efficiency and atom economy. The carbene is typically generated in situ via the alpha-elimination of a hydrogen halide from a suitable precursor, most commonly chloroform (CHCl₃), using a strong base. The use of a phase-transfer catalyst (PTC) such as a crown ether or a quaternary ammonium salt is crucial for industrial-scale synthesis, as it facilitates the transfer of the aqueous base (e.g., NaOH) into the organic phase where the chloroform and alkene reside.[3]
Caption: Fig. 1: Synthesis via Dichlorocarbene Addition
Representative Experimental Protocol
This protocol is a generalized procedure based on established methods for dihalocyclopropanation and should be adapted and optimized for specific laboratory conditions.[3]
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Vessel Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add allyl bromide (1.0 eq.), chloroform (1.5-2.0 eq.), and a phase-transfer catalyst (e.g., dibenzo-18-crown-6, 1-2 mol%).
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Reagent Addition: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3.0 eq.) dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 40-50°C, using an ice bath if necessary.
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Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature or with gentle heating (e.g., 40°C) for 4-12 hours. Monitor the reaction progress by GC or TLC.
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Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., dichloromethane or diethyl ether). Separate the organic layer.
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Purification: Wash the organic layer with water and then brine. Dry the solution over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by vacuum distillation to yield 2-(Bromomethyl)-1,1-dichlorocyclopropane.
Reactivity and Synthetic Applications
The synthetic utility of 2-(Bromomethyl)-1,1-dichlorocyclopropane stems from two primary reactive centers: the primary alkyl bromide and the strained gem-dichlorocyclopropyl ring.
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl moiety acts as a classic electrophilic handle. As a primary alkyl halide, it is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[4] This allows for the straightforward introduction of diverse functionalities, making it a valuable building block for constructing more complex molecular architectures.
Potential Transformations:
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Alcohols/Phenols: Formation of ethers.
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Amines: Synthesis of secondary or tertiary amines.
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Cyanide: Introduction of a nitrile group, a precursor to carboxylic acids and amines.
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Azide: Formation of an alkyl azide, which can be reduced to a primary amine or used in click chemistry.
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Carboxylates: Synthesis of esters.
Ring Reactivity: Formal Nucleophilic Substitution
A more advanced and synthetically powerful reaction involves the cyclopropane ring itself. While cyclopropanes are generally stable, the presence of geminal dihalides facilitates a unique transformation. Under the influence of a strong, non-nucleophilic base (e.g., potassium tert-butoxide), the compound can undergo a formal nucleophilic substitution.[5][6]
The trusted mechanism for this reaction does not involve direct displacement. Instead, it proceeds through a base-assisted dehydrohalogenation (elimination of HCl) to form a highly strained and reactive cyclopropene intermediate. This intermediate is then readily attacked by a pronucleophile present in the reaction mixture, leading to the net substitution product with high diastereoselectivity.[5] This pathway opens up avenues for creating complex substituted cyclopropanes that are otherwise difficult to access.
Caption: Fig. 2: Ring Reactivity via Cyclopropene Intermediate
Predicted Spectral Data Analysis
While a dedicated public database of spectra for this specific compound is sparse, its structure allows for a reliable prediction of its key spectral features.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chiral center and diastereotopic protons.
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CH₂Br protons: These two protons would likely appear as a multiplet or a pair of doublet of doublets in the range of 3.4-3.8 ppm.
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CH ring proton: The single proton on the carbon bearing the bromomethyl group would appear as a multiplet, coupled to the CH₂Br protons and the two CH₂ ring protons. Its chemical shift would be around 1.5-2.5 ppm.
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CH₂ ring protons: The two protons on the third carbon of the ring are diastereotopic. They will have distinct chemical shifts and complex splitting patterns (geminal and vicinal coupling), likely appearing as two separate multiplets between 1.0-2.0 ppm.
-
-
¹³C NMR Spectroscopy: Four distinct carbon signals are expected.
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CCl₂: A signal around 60-75 ppm.
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CH-CH₂Br: A signal around 30-45 ppm.
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CH₂ (ring): A signal around 20-35 ppm.
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CH₂Br: A signal around 30-40 ppm.
-
-
Infrared (IR) Spectroscopy:
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C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹.
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C-Cl stretching: Strong absorptions in the fingerprint region, typically 600-800 cm⁻¹.
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C-Br stretching: Absorption in the lower fingerprint region, typically 500-600 cm⁻¹.
-
-
Mass Spectrometry (MS):
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Molecular Ion (M+): The molecular ion peak will be observed at m/z 202 (for ⁷⁹Br, ³⁵Cl) and will exhibit a highly characteristic isotopic pattern due to the presence of one bromine atom (M and M+2 peaks in an approximate 1:1 ratio) and two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio). The combination of these patterns will be a definitive indicator of the elemental composition.
-
Fragmentation: A prominent fragment would be the loss of the bromine atom ([M-Br]⁺), resulting in a dichlorocyclopropylmethyl cation.
-
Safety, Handling, and Storage
Proper handling of 2-(Bromomethyl)-1,1-dichlorocyclopropane is essential due to its hazardous properties. All operations should be conducted by personnel qualified in handling potentially hazardous chemicals.[7]
-
GHS Hazard Statements: [1]
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H227: Combustible liquid.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): [8]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear impervious, chemical-resistant clothing and gloves.
-
Respiratory Protection: Use only in a well-ventilated chemical fume hood.[7] If exposure limits are exceeded, a full-face respirator may be required.
-
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from open flames, hot surfaces, and sources of ignition.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] A recommended storage temperature is -10°C.[1] The storage area should be suitable for flammable liquids.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]
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Decomposition: Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen halides (HCl, HBr).[9]
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Conclusion
2-(Bromomethyl)-1,1-dichlorocyclopropane is a synthetically valuable intermediate characterized by its dual reactivity. The bromomethyl group serves as a reliable handle for Sₙ2-type functionalization, while the gem-dichlorocyclopropane ring can undergo a sophisticated formal substitution via a cyclopropene intermediate. A thorough understanding of its synthesis, reactivity, and handling precautions, as detailed in this guide, is paramount for its effective and safe utilization in the design and synthesis of novel chemical entities.
References
-
American Elements. 2-(bromomethyl)-1,1-dichlorocyclopropane | CAS 3591-45-5. [Link]
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Fisher Scientific. SAFETY DATA SHEET - (Bromomethyl)cyclopropane. [Link]
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Organic Syntheses. [1.1.1]Propellane. [Link]
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Alnasleh, B. K., et al. (2009). Highly diastereoselective formal nucleophilic substitution of bromocyclopropanes. Journal of the American Chemical Society, 131(20), 6906–6907. [Link]
-
ResearchGate. Formal Nucleophilic Substitution of Bromocyclopropanes. [Link]
-
Longdom Publishing. Exploring the Role of Nucleophiles in Chemical Reactions. [Link]
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